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cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Cat. No.: B1147475
CAS No.: 130658-11-6
M. Wt: 125.16834
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Description

Contextualization of Bicyclic Pyrrolidine (B122466) Scaffolds in Organic Chemistry and Medicinal Chemistry Research

Bicyclic pyrrolidine scaffolds are fused ring systems that incorporate a five-membered nitrogen-containing pyrrolidine ring. These structures are of significant interest in both organic synthesis and medicinal chemistry due to their inherent three-dimensionality. Unlike flat, aromatic systems, the non-planar nature of bicyclic pyrrolidines allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The conformational rigidity of these scaffolds reduces the entropic penalty upon binding to a receptor, a favorable characteristic in drug design. This has led to their description as "sp3-rich" building blocks, a desirable feature in modern drug discovery aimed at exploring chemical space beyond traditional flat molecules.

The pyrrolidine ring itself is a common motif in a multitude of FDA-approved drugs and natural products. When fused to another ring, such as a cyclopentane (B165970) in the case of hexahydro-cyclopenta[c]pyrrole systems, the resulting bicyclic structure offers a versatile platform for the development of novel compounds with diverse biological activities.

Importance of the cis-Hexahydro-cyclopenta[c]pyrrol-4-one Core Structure in Advanced Synthetic Targets and Bioactive Molecules

The cis-fusion of the cyclopentane and pyrrolidine rings in this compound fixes the relative stereochemistry at the bridgehead carbons, providing a well-defined and rigid core. This specific stereoisomer is a valuable building block for the synthesis of more complex molecules.

Furthermore, the closely related octahydrocyclopenta[c]pyrrole (B1584311) scaffold has been utilized in the development of allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in various cellular processes. researchgate.net This highlights the versatility of the cyclopenta[c]pyrrole (B12898774) ring system as a template for designing enzyme inhibitors. The stereoselective synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, which are potent inhibitors of CAC1 cysteinyl proteinases, further underscores the importance of the cis-fused bicyclic ketone scaffold in medicinal chemistry. nih.gov

Below is an interactive data table summarizing some bioactive compounds and synthetic targets related to the hexahydro-cyclopenta[c]pyrrole core.

Compound NameCore StructureTherapeutic Area/ApplicationReported YieldReference
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloridecis-Hexahydro-cyclopenta[c]pyrroleCognitive DeficitsNot specified organic-chemistry.org
GliclazideHexahydrocyclopenta[c]pyrrol-2(1H)-ylAntidiabetic60% (overall) researchgate.net
Octahydrocyclopenta[c]pyrrole-based SHP2 InhibitorsOctahydrocyclopenta[c]pyrroleOncologyNot specified researchgate.net
cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one derivativescis-Hexahydropyrrolo[3,2-b]pyrrol-3-oneCysteine Proteinase InhibitionNot specified nih.gov
Octahydrocyclopenta[c]pyrroleOctahydrocyclopenta[c]pyrrolePharmaceutical Intermediate81-91% google.com

Historical Overview of Initial Research into Hexahydrocyclopenta[c]pyrrol-4-one Derivatives

The initial forays into the synthesis of bicyclic pyrrolidine systems like hexahydrocyclopenta[c]pyrrol-4-one are rooted in classical organic reactions. The Paal-Knorr pyrrole (B145914) synthesis , first reported in 1884, provides a foundational method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine. nih.govrsc.org It can be inferred that early synthetic strategies towards hexahydrocyclopenta[c]pyrrol-4-ones would have involved the intramolecular cyclization of an appropriately substituted cyclopentane bearing a 1,4-dicarbonyl or a related precursor.

A plausible synthetic route would start from a cyclopentane derivative that could be converted into a precursor suitable for an intramolecular condensation reaction to form the fused pyrrolidine ring. For instance, the synthesis of the parent octahydrocyclopenta[c]pyrrole has been approached through the reduction of a cyclic imide derived from cyclopentane-1,2-dicarboxylic acid. google.com A Chinese patent describes the synthesis of octahydrocyclopenta[c]pyrroles in high yields of 81-91% through the reduction of a cyclopentyl imine compound. google.com

More specifically, the synthesis of the ketone functionality at the 4-position would require a starting material with the appropriate functional group arrangement. A likely precursor would be a derivative of 2-carboxymethylcyclopentanone, which could then undergo amination and subsequent intramolecular cyclization to form the desired bicyclic lactam, which is an isomer of the target ketone. Alternatively, strategies involving intramolecular radical cyclizations have been developed for the diastereoselective synthesis of related cis-fused cyclopenta-pyridazinones, demonstrating modern approaches to constructing such bicyclic systems. nih.gov

The stereoselective synthesis of cis-fused pyrrolidine-containing bicyclic systems has been a subject of more recent and sophisticated research, often employing strategies like the aza-Cope rearrangement-Mannich cyclization to control the stereochemistry of the ring fusion. rsc.org These advanced methods build upon the fundamental principles established by early organic chemists, allowing for the efficient and selective preparation of specific stereoisomers like this compound for applications in modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B1147475 cis-Hexahydro-cyclopenta[c]pyrrol-4-one CAS No. 130658-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-1-5-3-8-4-6(5)7/h5-6,8H,1-4H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJCOTZQTGPOSP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cis Hexahydro Cyclopenta C Pyrrol 4 One

Total Synthesis Approaches to the cis-Hexahydro-cyclopenta[c]pyrrol-4-one Ring System

The construction of the this compound skeleton is often a key challenge in the total synthesis of more complex molecules. Synthetic chemists have devised various strategies to assemble this bicyclic system with high efficiency and stereocontrol.

Convergent and Divergent Synthetic Strategies

The synthesis of cis-fused bicyclic pyrrolidinones can be efficiently achieved through a convergent strategy that establishes the key stereochemistry in a single, high-yielding step. A notable example is the condensation of a racemic keto-ester with a chiral amino alcohol, such as (R)-(-)-phenylglycinol. acs.org This approach simultaneously creates two contiguous stereogenic centers, effectively deracemizing the achiral starting material to form a single diastereomer of a tetracyclic lactam intermediate. acs.org This intermediate then serves as a versatile precursor for the target cis-fused pyrrolidinone.

Key Intermediates and Protecting Group Strategies

A pivotal aspect of the synthesis of this compound is the use of strategic intermediates and protecting groups. In the convergent synthesis described above, the tetracyclic lactam formed from the condensation of a keto-ester and (R)-(-)-phenylglycinol is a crucial intermediate. acs.org

The chiral auxiliary, (R)-(-)-phenylglycinol, plays a dual role. It not only induces the desired stereochemistry during the cyclization but also acts as a protecting group for the amine and a precursor to the lactam. The removal of this chiral auxiliary is a critical step. While hydrogenolysis is a common method for removing benzyl-type protecting groups, alternative methods have been developed for substrates that are sensitive to these conditions. acs.org For instance, selective reduction of the lactam carbonyl followed by hydrolysis can yield the desired pyrrolidinone. acs.org

Common protecting groups for the nitrogen atom in pyrrolidine (B122466) synthesis include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These are employed to modulate the reactivity of the nitrogen atom during various synthetic transformations and can be removed under specific conditions.

Key Intermediate TypeDescriptionSynthetic Utility
Tetracyclic LactamFormed from condensation of a keto-ester and a chiral amino alcohol.A versatile precursor that allows for the divergent synthesis of both cis-fused pyrrolidines and pyrrolidinones. acs.org
N-Boc-pyrrolidineThe pyrrolidine nitrogen is protected by a tert-butoxycarbonyl group.Widely used in pyrrolidine chemistry to control reactivity and enable functionalization.
EnamideCan be formed from the tetracyclic lactam intermediate.Serves as a precursor to the final pyrrolidinone after hydrolysis. acs.org

Stereoselective and Enantioselective Synthesis of the this compound Scaffold

Achieving high levels of stereocontrol is paramount in the synthesis of this compound, as the biological activity of its derivatives is often highly dependent on the stereochemistry of the molecule.

Diastereoselective Approaches to cis-Ring Fusion

The formation of the cis-fused ring junction is a critical step in the synthesis of the target scaffold. Several diastereoselective methods have been developed to achieve this with high fidelity.

One powerful strategy involves an oxidative radical cyclization. acs.org This method allows for the construction of fused bicyclic lactone-pyrrolidinones from acyclic precursors with good diastereocontrol in the key cyclization step. acs.org Another approach utilizes a copper-catalyzed [3+2] cycloaddition of 2-arylaziridines and cyclic silyl (B83357) dienol ethers to efficiently construct fused carbocyclic pyrrolidines with high diastereoselectivity. nih.gov

In the context of the synthesis of cis-fused bicyclic pyrrolidinones via chiral polycyclic lactams, the condensation of a racemic keto-ester with a chiral amino alcohol proceeds with high diastereoselectivity to yield a single tetracyclic lactam isomer. acs.org The subsequent transformations to the final pyrrolidinone or pyrrolidine proceed stereospecifically, thus preserving the stereochemistry established in the initial cyclization. acs.org

A two-step reductive amination of pyrrolidine-2,4-diones has also been reported to produce pyrrolidinone-containing dipeptide analogues with excellent diastereoselectivity. nih.gov

MethodKey FeaturesDiastereoselectivity
Oxidative Radical CyclizationForms fused lactone-pyrrolidinones from acyclic precursors. acs.orgGood
Copper-Catalyzed [3+2] CycloadditionReacts 2-arylaziridines with cyclic silyl dienol ethers. nih.govHigh
Chiral Polycyclic Lactam RouteCondensation of a racemic keto-ester with a chiral amino alcohol. acs.orgHigh (single isomer)
Reductive AminationTwo-step procedure on pyrrolidine-2,4-diones. nih.govExcellent

Asymmetric Catalysis in the Synthesis of Chiral Derivatives

Asymmetric catalysis offers an elegant and efficient way to produce enantiomerically pure chiral molecules. While the use of chiral auxiliaries, as described above, is a powerful method, catalytic approaches are often preferred for their atom economy and potential for scalability.

Transition-metal catalyzed asymmetric hydrogenation is a well-established and powerful tool for the synthesis of chiral compounds. In the context of producing chiral pyrrolidine rings, the asymmetric hydrogenation of pyrrole (B145914) precursors is a key strategy.

Ruthenium catalysts modified with chiral bisphosphine ligands, such as PhTRAP, have been shown to be highly effective in the asymmetric hydrogenation of N-Boc-protected pyrroles. This method can achieve high enantioselectivities, particularly for 2,3,5-trisubstituted pyrroles, yielding the corresponding chiral pyrrolidines. nih.gov A notable feature of this reaction is its ability to create multiple chiral centers with a high degree of stereocontrol in a single step, often favoring the all-cis isomer. nih.gov

The development of catalysts for the asymmetric hydrogenation of N-heterocycles is an active area of research. acs.org Iridium complexes with chiral ligands have also been explored for the asymmetric hydrogenation of various heterocyclic compounds.

Catalyst SystemSubstrate TypeEnantioselectivity (ee)
Ru(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAPN-Boc-protected pyrrolesUp to 99.7%
Iridium / Chiral Phosphine LigandsVarious N-heterocyclesVaries with substrate and ligand
Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including substituted chiral pyrrolidines. mdpi.com These methods often rely on the use of small organic molecules, such as proline and its derivatives, to catalyze reactions with high enantioselectivity. The development of novel organocatalysts has been driven by the need to optimize efficiency and selectivity for increasingly complex substrates. mdpi.com

For instance, the enantioselective construction of hexahydropyrroloindoles has been achieved through the α-alkylation of aldehydes, a process catalyzed by a combination of a cinchona alkaloid-based amine and a chiral phosphoric acid. nih.gov This dual-catalyst system facilitates the formation of 3,3'-disubstituted oxindoles in excellent enantioselectivities, which are key precursors to bicyclic systems. nih.gov While not directly synthesizing this compound, this methodology highlights the potential of organocatalysis in constructing complex pyrrolidine-containing fused rings.

Research into prolinamide organocatalysts has also shown promise. By modifying the structure of these catalysts, chemists aim to enhance their performance in reactions like Michael additions, which are crucial for building the carbon skeleton of the target molecule. mdpi.com The strategic placement of functional groups, such as a trifluoromethanesulfonamide (B151150) group, can significantly influence the catalyst's activity and the stereochemical outcome of the reaction. mdpi.com

Table 1: Examples of Organocatalytic Approaches to Pyrrolidine Synthesis This table is interactive. Click on the headers to sort the data.

Catalyst Type Reaction Type Key Feature Reference
Cinchona Alkaloid/Chiral Phosphoric Acid α-Alkylation of Aldehydes Dual-catalyst system for high enantioselectivity. nih.gov
Prolinamide Derivatives Michael Addition Structural modifications to optimize catalyst efficiency and selectivity. mdpi.com

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. In the context of pyrrolidine synthesis, chiral auxiliaries can be temporarily incorporated into the starting material to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

A notable example involves an iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams. Subsequent cycloaddition reactions with chiral coupling partners can lead to the formation of pyrrolidines. acs.org Interestingly, the use of a chiral oxazolidinone auxiliary in a cycloaddition reaction resulted in two separable regioisomers, each obtained with high diastereoselectivity (>20:1 dr). acs.org This demonstrates the profound influence a chiral auxiliary can exert on the reaction's stereochemical course, even leading to unexpected but controllable outcomes.

Another practical application is the asymmetric synthesis of a bicyclic pyrrolidinol, a key building block for drug candidates. bohrium.com This multi-step process starts with a readily available chiral precursor, N-Boc-trans-4-hydroxy-l-proline methyl ester, to establish a key stereocenter. A subsequent diastereoselective α-alkylation leverages the principle of self-regeneration of stereocenters, a powerful strategy for synthesizing proline derivatives. bohrium.com This approach ultimately affords the target bicyclic structure with excellent control over chirality (>99% ee and de). bohrium.com

Innovative Cascade and Cyclization Reactions for Pyrrolidine Annulation

Cascade and cyclization reactions offer an elegant and efficient approach to constructing complex cyclic systems like the pyrrolidine ring fused to a cyclopentane (B165970). These reactions combine multiple bond-forming events in a single operational step, often leading to a significant increase in molecular complexity from simple starting materials.

Prins Cyclization Strategies

The Prins cyclization, an acid-catalyzed addition of an aldehyde or ketone to an alkene, has proven to be a versatile method for constructing various heterocyclic rings, including tetrahydropyrans and, through aza-Prins variants, pyrrolidines. beilstein-journals.orgnih.govorganic-chemistry.org The reaction typically proceeds through a cationic intermediate, and the final product depends on the reaction conditions and the nature of the substrates. organic-chemistry.org

An efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides utilizes a tandem alkynyl aza-Prins–Ritter reaction. rsc.org This process, mediated by triflic acid, involves the initial formation of a pyrrolidin-3-ylidenemethylium carbocation via the Prins cyclization, which is then trapped in a Ritter reaction to yield the final product in good yields. rsc.org This strategy demonstrates the power of tandem reactions in rapidly assembling functionalized pyrrolidine derivatives.

While direct application to this compound is not explicitly detailed in the provided context, the principles of the aza-Prins cyclization are highly relevant. By carefully selecting the appropriate acyclic precursor containing both an amine and an alkene functionality, it is conceivable that an intramolecular aza-Prins reaction could be designed to forge the desired bicyclic cyclopentanopyrrolidone core.

Intramolecular Cyclizations

Intramolecular cyclizations are a cornerstone of heterocyclic synthesis, providing a direct route to cyclic structures from linear precursors. Various methods have been developed for the synthesis of pyrrolidines through the intramolecular formation of a carbon-nitrogen bond.

One approach involves the ring-closing enyne metathesis reaction, which has been used to prepare a series of new pyrrolidine derivatives in very good yields from substrates containing a basic or nucleophilic nitrogen atom. nih.gov This reaction proceeds under mild conditions and offers a direct route to the pyrrolidine ring.

Another powerful strategy is the [3+2] cycloaddition between a nonstabilized azomethine ylide and an endocyclic electron-deficient alkene. lookchem.com This method has been successfully applied to generate a variety of fused bicyclic pyrrolidines. The reaction conditions can be tuned to accommodate different substrates; for example, a protocol using lithium fluoride (B91410) at high temperatures without a solvent was developed for less reactive "push-pull" and CF3-alkenes. lookchem.com

Furthermore, a practical and scalable synthesis of saturated pyrrolidine-based bicyclic scaffolds has been developed starting from commercially available cyclic β-keto esters. acs.org This sequence, which can be as short as two to four steps, provides efficient access to condensed 2-pyrrolidones in high yields. acs.org An intramolecular cyclization/deprotection cascade is a key step in a multi-kilo scale synthesis of a bicyclic pyrrolidinol, highlighting the industrial applicability of such strategies. bohrium.com

Industrial Synthesis Scale-Up Considerations and Process Optimization for Related Scaffolds

The transition of a synthetic route from a laboratory setting to an industrial scale presents numerous challenges. Factors such as cost-effectiveness, safety, scalability of reagents and equipment, and the need for purification methods like chromatography become critical. acs.org Many synthetic methods that are effective on a small scale are not viable for large-scale production due to reliance on hazardous reagents, multiple complex steps, or narrow substrate scope. acs.org

Efficiency and Yield Enhancement in Established Routes

A modular and scalable synthetic platform for preparing pyrrolidine-based bicyclic scaffolds has been developed, starting from readily available cyclic β-keto esters. acs.org This approach allows for the multigram scale synthesis of structurally diverse 2-pyrrolidones and their reduced bicyclic amino acid analogues, often without the need for chromatographic purification. acs.org The strategic use of orthogonal N-protecting groups, such as Boc and benzyl, is critical for both purification and the subsequent diversification of the intermediates. acs.org

In the context of specific drug precursors, the synthesis of vildagliptin (B1682220), which contains a pyrrolidine moiety, has been a subject of optimization. nih.gov One reported synthesis of a vildagliptin precursor, (S)-pyrrolidin-2-ylmethanol, involved the reductive opening of a piperazine (B1678402) ring under a hydrogen atmosphere in the presence of a Ruthenium catalyst, achieving a 67% yield. nih.gov Another route to vildagliptin involves the reaction of a pyrrolidine nitrile with an amine, maintaining the stereochemical integrity of the chiral center. nih.gov

The development of iridium-catalyzed reductive azomethine ylide generation from amides and lactams also represents a significant advancement in efficiency. acs.org This method provides a pathway to highly functionalized pyrrolidines from stable and abundant starting materials under mild conditions, potentially in a one-pot process, which is highly desirable for industrial applications. acs.org

Table 2: Industrial Scale-Up and Optimization Strategies for Pyrrolidine Scaffolds This table is interactive. Click on the headers to sort the data.

Strategy Key Feature Starting Material Scale Reference
Modular Synthesis Avoidance of chromatography, use of orthogonal protecting groups. Cyclic β-keto esters Multigram acs.org
Catalytic Hydrogenation Reductive ring opening for precursor synthesis. Piperazine derivative Not specified nih.gov
One-Pot Process Iridium-catalyzed reductive generation of azomethine ylides from amides. Amides and lactams Not specified acs.org
Asymmetric Synthesis Intramolecular cyclization/deprotection cascade. N-Boc-trans-4-hydroxy-l-proline methyl ester Multi-kilo bohrium.com

Impurity Profile Control for Research-Grade Materials

Achieving high purity is critical for research-grade materials to ensure the reliability and reproducibility of experimental results. The control of impurities in the synthesis of this compound involves a multi-faceted approach, from understanding potential side-reactions to implementing robust purification and analytical methods.

During the synthesis of bicyclic amines, impurities can arise from starting materials, reagents, and side-reactions such as incomplete cyclization, epimerization, or over-alkylation. nih.govresearchgate.net For instance, in syntheses involving the Pauson-Khand reaction to form the cyclopentanone (B42830) ring, potential impurities could include unreacted starting materials or byproducts from alternative reaction pathways. acs.org A detailed study on the synthesis of the antipsychotic drug sertindole, which also contains a bicyclic amine structure, highlighted the importance of identifying and characterizing impurities formed during bulk synthesis. beilstein-journals.org In that case, impurities were monitored and identified using LC-MS, and their structures were confirmed by co-injection with synthesized standards. beilstein-journals.org

A proactive approach to impurity control involves the careful design of the synthetic route and optimization of reaction conditions to minimize the formation of byproducts. This can be guided by Design of Experiments (DoE), a systematic method to identify critical process parameters. numberanalytics.com For this compound, this would involve optimizing temperature, pressure, catalyst loading, and reaction time to favor the desired cis-diastereomer and minimize side products.

The purification of the final compound to research-grade quality typically involves a combination of techniques. Recrystallization is a powerful method for removing impurities, provided a suitable solvent system can be found. google.comreachemchemicals.comsimsonpharma.com Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are also widely used for the purification of heterocyclic compounds. numberanalytics.comnih.gov The choice of stationary and mobile phases is critical for achieving optimal separation.

The following table outlines potential impurities in the synthesis of this compound and strategies for their control.

Potential ImpurityOriginControl Strategy
trans-Hexahydro-cyclopenta[c]pyrrol-4-oneIncomplete stereocontrol during synthesisOptimization of reaction conditions (catalyst, solvent, temperature) to favor cis-isomer formation; purification by chromatography.
Starting materials (e.g., unsaturated amino esters)Incomplete reactionMonitoring reaction progress by TLC or LC-MS; ensuring sufficient reaction time and appropriate stoichiometry.
Byproducts from side reactions (e.g., dimerization)Non-specific reactivityControl of reactant concentrations and reaction temperature; use of highly selective catalysts.
Residual solventsPurification processUse of appropriate drying techniques such as vacuum drying.

Analytical methods are essential for confirming the purity of the final product. A combination of techniques is often employed to provide a comprehensive purity profile.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Quantify the purity of the compound and detect non-volatile impurities.
Gas Chromatography (GC)Detect and quantify residual solvents and other volatile impurities.
Mass Spectrometry (MS)Identify the molecular weight of the compound and its impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirm the structure of the compound and identify structural isomers and other impurities.

Biosynthetic Pathways and Biomimetic Syntheses of Related Natural Products

The this compound core is a substructure of various natural products, particularly alkaloids. Understanding the biosynthetic pathways of these related compounds can provide valuable insights for the development of biomimetic synthetic strategies.

While no natural products containing the exact this compound skeleton have been explicitly reported in the reviewed literature, the biosynthesis of structurally related fused bicyclic alkaloids offers a blueprint for how nature assembles such frameworks. For instance, the Daphniphyllum alkaloids feature a complex [5–6–7] azatricyclic scaffold that includes a fused pyrrolidine ring. acs.orgnih.gov The synthesis of the core of these alkaloids has been achieved through ring expansion and radical cyclization strategies. acs.orgnih.gov

The biosynthesis of pyrrolizidine (B1209537) alkaloids, which contain a fused five-membered ring system, has been studied extensively. These alkaloids are typically derived from amino acids, with the initial steps involving the formation of a pyrrolidinium (B1226570) cation followed by a Mannich-type reaction to close the second ring.

Fungal natural products also provide examples of complex fused ring systems. The hirsutellones, for example, contain a decahydrofluorene ring system that is biosynthesized from a 3-pyrrolin-2-one intermediate derived from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. nih.gov An exo-specific pericyclase is proposed to be involved in the formation of the cis-fused ring system. nih.gov

Biomimetic syntheses aim to mimic these natural biosynthetic pathways to achieve efficient and stereoselective syntheses of complex molecules. A biomimetic approach to the synthesis of the ABC tricyclic substructure of daphnicyclidin A, a Daphniphyllum alkaloid, has been described. nih.gov

The following table summarizes key enzymes and reaction types involved in the biosynthesis of related fused heterocyclic natural products.

Enzyme/Reaction TypeRole in BiosynthesisRelated Natural Product Class
Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Assembly of the initial linear precursorHirsutellones nih.gov
PericyclaseCatalysis of cycloaddition reactions to form fused ringsHirsutellones nih.gov
Mannich ReactionKey C-C bond formation for ring closurePyrrolizidine alkaloids
Radical CyclizationFormation of cyclic systems through radical intermediatesDaphniphyllum alkaloids (in synthetic approaches) acs.orgnih.gov

The study of these biosynthetic and biomimetic approaches provides a powerful toolbox for the development of novel and efficient syntheses of this compound and its derivatives, paving the way for the discovery of new biologically active compounds.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in determining the structure of organic molecules. For cis-Hexahydro-cyclopenta[c]pyrrol-4-one, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be essential.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for cis/trans Isomerism

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, would be the primary tool to confirm the cis-fusion of the cyclopentane (B165970) and pyrrolidine (B122466) rings. The spatial arrangement of the hydrogen atoms at the bridgehead carbons would lead to characteristic coupling constants (J-values) in the ¹H NMR spectrum. For a cis-fused system, specific through-space interactions, observable in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), would provide definitive proof of the relative stereochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C1-~40-50
C2~2.8-3.2 (m)~50-60
C3~3.5-3.8 (m)~60-70
C3a~2.5-2.9 (m)~45-55
C4 - ~170-180 (C=O)
C5~2.0-2.4 (m)~30-40
C6~1.8-2.2 (m)~25-35
C6a~2.9-3.3 (m)~45-55
NH~7.5-8.5 (br s)-

Note: This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of a carbonyl group (CO), which would be indicative of the ketone functionality.

Table 2: Anticipated Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M+H]⁺126.0919Molecular ion (protonated)
[M-CO]⁺98.0968Loss of carbonyl group

Note: This table is a prediction based on the compound's structure and is not derived from experimental results.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, definitively confirming the cis-stereochemistry of the ring fusion. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the lactam N-H and carbonyl group, in the solid state. Without experimental data, no crystallographic parameters can be reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, the most prominent peaks would be associated with the carbonyl (C=O) and the N-H stretching vibrations of the lactam ring.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Description
N-H stretch~3200-3300Lactam N-H
C=O stretch~1680-1700Lactam carbonyl
C-H stretch~2850-3000Aliphatic C-H

Note: This table presents expected frequency ranges for the functional groups and is not based on measured spectra of the compound.

Computational Chemistry for Structural and Conformational Insights

In the absence of experimental data, computational chemistry could provide valuable insights into the structure and conformational preferences of this compound.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), could be used to optimize the geometry of the cis and trans isomers and to calculate their relative energies, providing a theoretical basis for the expected greater stability of one isomer over the other. Furthermore, theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which could be compared with experimental data if it were available. However, without published computational studies on this specific molecule, no theoretical data can be presented.

Molecular Dynamics (MD) Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of this compound by simulating the motions of its atoms over time. These simulations reveal the accessible conformational states and the transitions between them, effectively mapping the molecule's conformational landscape.

For a bicyclic system like this compound, the fusion of the cyclopentane and pyrrolidinone rings restricts conformational freedom. The primary source of flexibility arises from the puckering of the five-membered cyclopentane ring. Typically, cyclopentane and its derivatives adopt non-planar conformations to alleviate torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms.

MD simulations run over several nanoseconds can map the potential energy surface associated with these puckering motions. The simulations track key dihedral angles within the cyclopentane ring to identify the most stable and frequently visited conformations. For the cis-fused system, the pyrrolidinone ring also influences the conformational preference of the adjacent cyclopentane ring.

Research findings indicate that for such cyclopentane-fused ring systems, the energy barrier between different puckered conformations is relatively low, allowing for rapid interconversion at room temperature. The "envelope" conformation, where one carbon atom is out of the plane of the other four, is often found to be a prominent energy minimum.

Table 1: Illustrative Conformational States from MD Simulations This table represents typical findings for cyclopentane ring puckering in fused systems and is illustrative for this compound.

Conformational StateKey Dihedral Angle (Illustrative)Relative Population (%)Relative Energy (kcal/mol)
Envelope (E)C1-C2-C3-C7a~ 60%0.0 (Global Minimum)
Twist (T)C1-C2-C3-C3a~ 35%~ 0.5 - 1.0
Planar (P)-< 5%> 4.0 (Transition State)

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energy of molecules with high accuracy. DFT calculations are instrumental in refining the geometries obtained from MD simulations and providing a detailed picture of the electron distribution and orbital energies.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can optimize the geometry of the lowest energy conformations identified by MD. These optimized structures provide precise bond lengths, bond angles, and dihedral angles.

A key aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability.

HOMO: In a lactam like this, the HOMO is typically localized on the nitrogen atom of the pyrrolidinone ring and the adjacent carbonyl oxygen, reflecting the regions of highest electron density and susceptibility to electrophilic attack.

LUMO: The LUMO is generally centered on the carbonyl carbon atom, indicating this site is the most susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties via DFT This table presents typical DFT-calculated values for bicyclic lactams and is illustrative for this compound.

Electronic PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures molecular polarity

These DFT studies complement the dynamic picture from MD simulations by providing a static, high-resolution view of the molecule's electronic characteristics, which are fundamental to its chemical identity and behavior.

Chemical Reactivity and Derivatization

Reactions of the Ketone Moiety (e.g., Reduction, Oxime Formation, Wittig Reactions)

The carbonyl group at the 4-position is a key site for synthetic transformations, allowing for modifications such as reduction to an alcohol, conversion to an oxime, or olefination via the Wittig reaction.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, cis-Hexahydro-cyclopenta[c]pyrrol-4-ol. This is typically achieved using hydride-based reducing agents. The stereochemistry of the resulting alcohol is influenced by the steric hindrance of the bicyclic ring system.

Oxime Formation: The reaction of cis-Hexahydro-cyclopenta[c]pyrrol-4-one with hydroxylamine leads to the formation of the corresponding oxime. wikipedia.orgchemtube3d.com This reaction is a standard method for converting ketones and aldehydes into oximes and proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. chemtube3d.com Kinetic studies on various bicyclic ketones have shown that reaction rates are influenced by the steric environment of the carbonyl group. u-szeged.hu The resulting oxime is a versatile intermediate that can be further transformed, for example, through a Beckmann rearrangement. organic-chemistry.orgwikipedia.org

Wittig Reactions: The Wittig reaction provides a powerful method for converting the ketone into an alkene by introducing a carbon-carbon double bond where the carbonyl group was. masterorganicchemistry.comorganic-chemistry.org This reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.org This allows for the introduction of various substituents at the 4-position, depending on the structure of the ylide used. The reaction is highly reliable for fixing the position of the new double bond. libretexts.org While the reaction works well with many ketones, sterically hindered ketones can sometimes react slowly or give poor yields. wikipedia.org

Table 1: Reactions of the Ketone Moiety
Reaction TypeReagent(s)Product Functional Group
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary Alcohol
Oxime FormationHydroxylamine (NH₂OH)Oxime
Wittig ReactionPhosphonium Ylide (R₂C=PPh₃)Alkene

Transformations of the Pyrrolidine (B122466) Nitrogen (e.g., Alkylation, Acylation)

The secondary amine in the pyrrolidine ring is nucleophilic and serves as a handle for various functionalization reactions, including alkylation and acylation, to produce a wide array of N-substituted derivatives.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction proceeds via an SN2 mechanism, where the nitrogen lone pair acts as the nucleophile. This allows for the introduction of various alkyl or substituted alkyl groups onto the pyrrolidine ring.

Acylation: Acylation of the pyrrolidine nitrogen can be readily achieved using acyl chlorides, acid anhydrides, or other acylating agents. This reaction forms an amide bond and is a common method for introducing carbonyl-containing functional groups. These N-acyl derivatives are often more stable and less basic than the parent amine.

Table 2: Transformations of the Pyrrolidine Nitrogen
Reaction TypeReagent(s)Product Functional Group
N-AlkylationAlkyl Halides (R-X)Tertiary Amine
N-AcylationAcyl Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O)Amide

Functionalization of the Cyclopentane (B165970) Ring

Beyond the ketone moiety, the cyclopentane ring itself can be functionalized. The presence of the ketone allows for reactions at the α-carbon positions (C-3a and C-5) via enolate chemistry. Under basic conditions, a proton can be abstracted from one of the α-carbons to form an enolate, which can then react with various electrophiles. This enables the introduction of alkyl, halogen, or other functional groups adjacent to the carbonyl. The cis-fused nature of the rings can influence the regioselectivity of enolate formation and the stereoselectivity of the subsequent alkylation.

Regioselectivity and Stereoselectivity in Chemical Transformations

The rigid, cis-fused bicyclic structure of this compound plays a crucial role in directing the outcome of its chemical reactions.

Regioselectivity: In reactions involving the formation of an enolate, the regioselectivity (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. Kinetically controlled deprotonation, often using a bulky base at low temperatures, typically favors the less substituted or sterically less hindered α-position. Thermodynamically controlled deprotonation, using a smaller base at higher temperatures, favors the more stable, more substituted enolate.

Stereoselectivity: The stereochemical outcome of reactions, particularly at the ketone, is heavily influenced by the concave ("endo") and convex ("exo") faces of the molecule. For instance, the reduction of the ketone with a hydride reagent is expected to occur preferentially from the less sterically hindered exo face, leading to the formation of the endo-alcohol as the major product. This type of substrate-controlled stereoselectivity is a common feature in the chemistry of bicyclic systems. acs.org Similarly, reactions at the α-carbon via an enolate intermediate will also exhibit stereoselectivity, with the electrophile typically approaching from the less hindered face of the molecule.

Ring-Opening and Ring-Expansion Reactions

The strained bicyclic system can undergo ring-opening or ring-expansion reactions under specific conditions.

Ring-Expansion: A notable example of a ring-expansion reaction is the Beckmann rearrangement of the corresponding oxime. organic-chemistry.orgwikipedia.org Upon treatment with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride), the oxime of this compound can rearrange to form a seven-membered lactam (a cyclic amide). wikipedia.org In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the expansion of the cyclopentane ring. wikipedia.org

Ring-Opening: While less common, ring-opening reactions could potentially be induced under reductive conditions or through fragmentation pathways. For example, cleavage of the C-N bonds of the pyrrolidine ring would require harsh conditions, but specific functionalization could facilitate such processes.

Reactivity Studies on Related Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Systems

The related compound, Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as N-amino-3-azabicyclo[3.3.0]octane, is a key intermediate in the synthesis of the antidiabetic drug Gliclazide. researchgate.netresearchgate.netganeshremedies.com In this synthesis, the exocyclic primary amine of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine acts as a nucleophile, reacting with a sulfonylurea precursor. researchgate.net Studies on the kinetics of the reaction between N-amino-3-azabicyclo[3.3.0]octane and chloramine have been conducted, providing insight into its reactivity in oxidation reactions. researchgate.net The reactivity of this N-amino derivative highlights the synthetic utility of the hexahydrocyclopenta[c]pyrrolidine core structure. nih.govnih.gov

Medicinal Chemistry and Biological Research Applications in Vitro Focus

Design Principles for cis-Hexahydro-cyclopenta[c]pyrrol-4-one Based Ligands

The design of ligands based on the this compound scaffold leverages established medicinal chemistry strategies to optimize interactions with biological targets and improve drug-like properties.

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.govresearchgate.net For the this compound scaffold, this could involve replacing the cyclopentane (B165970) ring with other five- or six-membered rings to explore new chemical space and potentially improve properties such as solubility or metabolic stability.

Bioisosteric replacement is another key design principle where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. In the context of the this compound core, the ketone functionality at the 4-position is a prime candidate for such modification. For instance, it could be replaced with other groups like hydroxyls, amines, or amides to introduce new hydrogen bonding interactions with a target protein. A notable example from the literature involves the modification of the closely related octahydrocyclopenta[c]pyrrole (B1584311) scaffold, where the ketone was reduced to an alcohol, which then served as a handle for further derivatization. researchgate.net

Rational drug design, often guided by molecular modeling and computational chemistry, plays a crucial role in the development of ligands based on the this compound scaffold. Where the three-dimensional structure of a biological target is known, docking studies can be employed to predict the binding mode of designed ligands. This approach was utilized in the design of novel oxazolidinone antimicrobials bearing an octahydrocyclopenta[c]pyrrole moiety. researchgate.net A docking study of a hydroxyl-substituted analog suggested that the hydroxyl group on the azabicyclic ring interacts with a hydrophobic pocket of the target, providing a rationale for the observed biological activity. researchgate.net Such computational insights allow for the informed design of derivatives with optimized interactions with the target protein, potentially leading to improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of the this compound scaffold, SAR studies elucidate the impact of substituent patterns and stereochemistry on their biological response.

The biological activity of derivatives can be significantly modulated by the nature and position of substituents. In a study on oxazolidinone derivatives incorporating the octahydrocyclopenta[c]pyrrole ring system, a series of analogs with different substituents at the 5-position of the bicyclic core were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The study revealed that even small changes in substitution could lead to significant differences in potency.

For instance, the introduction of a hydroxyl group at the 5-position was found to be a key determinant of activity. The data presented in the table below, derived from a study on related oxazolidinone derivatives, illustrates the impact of these substitutions on antitubercular activity against Mycobacterium tuberculosis H37Rv.

CompoundR Group at C-5 of OxazolidinoneR' Group on Bicyclic RingMIC (μg/mL) vs. M. tuberculosis H37Rv
2a Hendo-OH0.78
2b Hexo-OH1.56
exo-3a Hexo-N₃6.25
exo-4a 1,2,3-triazoleH12.5
exo-5a Hexo-NH₂6.25
endo-6a Hendo-NHAc>50
exo-6a Hexo-NHAc12.5
Linezolid (B1675486) N/AN/A1.56
Data sourced from a study on oxazolidinone derivatives of a closely related scaffold. researchgate.net

From this data, it is evident that the presence and stereochemistry of the hydroxyl group play a crucial role, with the endo-alcohol (2a) showing superior activity to the exo-alcohol (2b) and the parent drug, linezolid. researchgate.net Furthermore, conversion of the hydroxyl to an azide (B81097) (exo-3a) or an amine (exo-5a) led to a decrease in activity, and subsequent acylation to an acetamide (B32628) (exo-6a and endo-6a) further diminished or abolished the antitubercular potency. researchgate.net

Stereochemistry is a critical factor in the biological activity of chiral molecules like the derivatives of this compound. lookchem.com The spatial arrangement of atoms can profoundly affect how a ligand fits into the binding site of a protein.

The study on oxazolidinone derivatives of the octahydrocyclopenta[c]pyrrole scaffold highlights the importance of stereochemistry. researchgate.net As shown in the table above, the endo-alcohol (2a) was more potent than the exo-alcohol (2b). This suggests that the specific orientation of the hydroxyl group is crucial for optimal interaction with the biological target. Molecular modeling studies can often provide a rationale for these stereochemical preferences, revealing key interactions that are only possible for one stereoisomer. lookchem.comresearchgate.net

In Vitro Biological Activity Profiling

The in vitro biological activity profiling of this compound derivatives is essential to determine their potency and spectrum of action. Based on the available literature for closely related structures, these scaffolds have been primarily investigated for their antimicrobial properties.

A series of oxazolidinone derivatives bearing the octahydrocyclopenta[c]pyrrole moiety were evaluated for their in vitro activity against a panel of clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.net Several of these compounds demonstrated potent antibacterial activity, with some showing equal or greater potency than the marketed drug linezolid against linezolid-resistant MRSA strains. researchgate.net

The table below summarizes the in vitro antibacterial activity of selected derivatives against various bacterial strains.

CompoundS. aureus (MRSA) CCARM 3166S. aureus (LRSA) CCARM 3514E. faecium (VRE) ATCC 51559
2a 221
2b 442
exo-3a 1616>64
exo-5a 888
endo-6a 32>64>64
exo-6a 161616
Linezolid 282
MIC values in μg/mL. Data sourced from a study on oxazolidinone derivatives of a closely related scaffold. researchgate.net

The results indicate that the endo-alcohol derivative (2a) not only has potent activity against MRSA but also retains its potency against a linezolid-resistant strain, outperforming linezolid itself in this case. researchgate.net The stereoisomer, exo-alcohol (2b), is slightly less active. These findings underscore the therapeutic potential of this scaffold in overcoming antibiotic resistance and highlight the importance of detailed in vitro profiling to identify promising lead compounds for further development.

Receptor Binding Assays (e.g., Cannabinoid Receptors, NMDA Receptors)

There is no available scientific literature detailing the investigation of this compound in receptor binding assays for cannabinoid receptors, NMDA receptors, or any other receptor targets. While the modulation of NMDA receptors by other heterocyclic compounds is a known area of research, with some studies showing how cannabinoid receptors can couple to NMDA receptors, no such studies have been published for this compound. google.comgoogle.com

Enzyme Inhibition Studies (e.g., Metabolic Enzymes, Serine Palmitoyltransferase)

Specific data on the inhibitory activity of this compound against metabolic enzymes or serine palmitoyltransferase (SPT) is not present in the current body of scientific literature. Research on SPT inhibitors has identified other classes of molecules, such as cycloserine and various synthetic derivatives, but does not include the specified compound. chemicalbook.comevitachem.com

Cell-Based Assays for Mechanistic Investigations (e.g., Antimicrobial, Anticancer)

No published studies were found that have evaluated this compound in cell-based assays to determine its potential antimicrobial or anticancer activities. While related pyrrole-containing structures have been isolated from marine bacteria and have shown anticancer potential, this specific compound has not been similarly characterized.

Neuroprotective Effects in Cellular Models

There is an absence of research in the public domain investigating the potential neuroprotective effects of this compound in cellular models.

Molecular Mechanisms of Action in Cellular and Biochemical Systems

Ligand-Protein Interaction Studies (e.g., Docking, MD Simulations)

No molecular docking or molecular dynamics (MD) simulation studies for this compound have been published. Such computational studies are contingent on having identified a biological target, which, as noted in the previous sections, has not been reported for this compound. General docking strategies are widely used in drug discovery but have not been applied to this specific molecule in any published research.

Modulatory Effects on Cellular Pathways

Consistent with the lack of data on its direct biological targets, there is no information available regarding the modulatory effects of this compound on any specific cellular pathways.

Role as a Synthetic Intermediate for Complex Bioactive Molecules

This compound and its corresponding bicyclic scaffold, octahydrocyclopenta[c]pyrrole, are pivotal structural motifs in the synthesis of various complex bioactive molecules. The rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable building block in medicinal chemistry for creating compounds with specific pharmacological activities. This section will focus on the role of this chemical entity as a key intermediate in the synthesis of precursors for the oral hypoglycemic agent Gliclazide and the hepatitis C virus (HCV) protease inhibitor Telaprevir.

The bicyclic amine core derived from the this compound framework is central to the synthesis of Gliclazide. A key intermediate, N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl chloride, is synthesized and subsequently used to build the final drug molecule. A green synthetic process for Gliclazide highlights the industrial relevance of this structural class. acs.orgresearchgate.netnih.govresearchgate.netnih.gov

The synthesis commences with N-amino-1,2-cyclopentane dicarboximide, which undergoes high-pressure hydrogenation to yield N-amino-3-azabicyclo researchgate.netresearchgate.netoctane. acs.org This bicyclic amine is then reacted with phosgene (B1210022) to generate the crucial N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl chloride intermediate. acs.org Finally, condensation of this carbamoyl (B1232498) chloride with p-toluenesulfonamide (B41071) affords Gliclazide. acs.org The following table summarizes the key steps in the formation of the Gliclazide precursor.

Table 1: Synthesis of Gliclazide Precursor

Step Starting Material Reagents and Conditions Product Yield Reference
1 N-amino-1,2-cyclopentane dicarboximide H₂, Copper-chromium catalyst, Acetic acid, 1.5 MPa, 60°C, 4h N-amino-3-azabicyclo researchgate.netresearchgate.netoctane 90.6% acs.org

This synthetic route demonstrates an efficient pathway to a key Gliclazide precursor, underscoring the importance of the hexahydro-cyclopenta[c]pyrrole scaffold. acs.org

Telaprevir, an inhibitor of the hepatitis C virus NS3/4A serine protease, features a complex peptidomimetic structure that includes a bicyclic proline moiety. amanote.comacs.orgamazonaws.comnih.gov The specific stereoisomer, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a critical building block for the synthesis of Telaprevir. acs.orggoogle.com While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, the synthesis of this crucial bicyclic proline intermediate highlights the significance of the octahydrocyclopenta[c]pyrrole framework.

An improved and enantioselective preparation of the Telaprevir bicyclic proline intermediate has been developed, showcasing a scalable synthetic route. acs.org This synthesis starts from a related bicyclic imine and proceeds through a nitrile intermediate, which is then hydrolyzed to the desired carboxylic acid. A key step in this process is the chiral resolution to obtain the specific enantiomer required for Telaprevir. acs.org

The following table outlines a synthetic sequence for a key racemic intermediate of the Telaprevir bicyclic proline.

Table 2: Synthesis of a Racemic Telaprevir Bicyclic Proline Intermediate

Step Starting Material Reagents and Conditions Product Reference
1 Bicyclic imine NaHSO₃, MTBE, then NaCN, H₂O, <10°C Octahydrocyclopenta[c]pyrrole-1-carbonitrile acs.org

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of cis-Hexahydro-cyclopenta[c]pyrrol-4-one. Reversed-phase HPLC (RP-HPLC) is the most common approach, offering high selectivity, sensitivity, and robustness. nih.gov A typical RP-HPLC method is designed to separate the main compound from any process impurities or degradation products. xylemanalytics.com

For purity determination, a standard method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier like phosphoric acid to ensure sharp peak shapes. Detection is typically performed using a UV detector, as the lactam chromophore in the molecule absorbs light in the low UV region (around 210-230 nm). nih.gov

Given the chiral nature of this compound, the separation of its enantiomers is critical. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers of various compounds, including cyclic structures. chromatographyonline.comnih.gov The separation can be optimized by screening different mobile phase modes, including normal-phase (e.g., heptane/alcohol mixtures), reversed-phase (e.g., water/acetonitrile), and polar organic modes. nih.gov The choice of mobile phase and CSP is crucial for achieving adequate resolution between the enantiomers. chromatographyonline.com

Interactive Table: Representative HPLC Purity and Chiral Separation Data

Analysis TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)AnalyteRetention Time (min)Resolution (Rs)
Purity AssayC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40)1.0215This compound4.8N/A
Chiral SeparationCellulose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (90:10)0.8220Enantiomer 18.22.1
Enantiomer 29.5

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation and identification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis provides detailed information on its molecular weight and fragmentation pattern, which aids in confirming its identity.

The compound is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule. For saturated cyclic ketones, a major fragmentation pathway involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks. researchgate.net This often leads to characteristic fragment ions. For this bicyclic ketone, key fragments would arise from the cleavage of the cyclopentanone (B42830) ring structure.

Interactive Table: Plausible GC-MS Fragmentation Data

m/z (Mass-to-Charge Ratio)Plausible Fragment IdentityRelative Intensity (%)
139[M]⁺ (Molecular Ion)45
111[M-CO]⁺65
96[M-CO-CH₃]⁺40
82[C₅H₄NO]⁺100 (Base Peak)
55[C₃H₅N]⁺ or [C₄H₇]⁺75

Advanced Titration and Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are prevalent, classical techniques like titration and spectrophotometry still find application in the quantitative analysis of this compound, particularly in scenarios requiring simple and cost-effective assays.

Non-Aqueous Titration: The lactam nitrogen in the pyrrolidinone ring imparts weak basic properties to the molecule. In aqueous solutions, these bases are often too weak to be titrated accurately. Non-aqueous titration provides a suitable alternative. metrohm.com The compound is dissolved in a non-aqueous solvent, such as glacial acetic acid, which can enhance its basicity. It is then titrated with a strong acid in a non-aqueous medium, most commonly perchloric acid in glacial acetic acid. xylemanalytics.comnih.gov The endpoint can be detected potentiometrically or with a visual indicator like crystal violet. metrohm.com

UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. Saturated lactams typically exhibit a weak absorption maximum in the far UV region (around 210-230 nm) due to the n→π* transition of the carbonyl group. researchgate.net Although the molar absorptivity may be low, this absorption can be utilized for quantitative analysis by constructing a calibration curve based on the Beer-Lambert Law. The method is simple and rapid, though less specific than HPLC. pharmatutor.org

Interactive Table: Example Quantitative Analysis Parameters

MethodParameterValue/Condition
Non-Aqueous TitrationSolventGlacial Acetic Acid
Titrant0.1 M Perchloric Acid in Glacial Acetic Acid
Endpoint DetectionPotentiometric
UV-Vis SpectrophotometrySolventMethanol or Water
λmax (Wavelength of Max Absorbance)~218 nm
Linear Range (Hypothetical)5 - 50 µg/mL

Stability Studies and Degradation Pathway Analysis in Research Contexts

Understanding the stability of a compound is a critical aspect of its research and development. Stability-indicating methods are analytical procedures that can accurately measure the active compound in the presence of its degradation products, excipients, and impurities. researchgate.net Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation pathways and products. chromatographyonline.comnih.gov

According to International Council for Harmonisation (ICH) guidelines, forced degradation studies typically involve exposing the compound to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.gov The goal is to achieve a target degradation of 5-20%. ajrconline.org Following exposure, a stability-indicating HPLC method is used to separate the intact compound from any newly formed degradants. nih.govnih.gov The peak purity of the parent compound is assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. This analysis provides crucial information on the intrinsic stability of the molecule and helps in developing stable formulations. researchgate.net Studies on similar pyrrolidinone derivatives have shown they can be particularly susceptible to alkaline hydrolysis, which cleaves the lactam ring. nih.gov

Interactive Table: Representative Forced Degradation Study Results

Stress ConditionConditionsDuration% Degradation (Plausible)Observations
Acid Hydrolysis0.1 M HCl at 60 °C24 hours~8%One major degradation product observed.
Base Hydrolysis0.1 M NaOH at RT8 hours~18%Significant degradation with two major products, likely from lactam ring opening.
Oxidation3% H₂O₂ at RT24 hours~5%Minor degradation observed.
Thermal80 °C (Solid State)48 hours<2%Compound is relatively stable to heat.
PhotolyticICH Q1B Light Exposure24 hours~4%Slight photodegradation detected.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For cis-hexahydro-cyclopenta[c]pyrrol-4-one and its derivatives, future efforts will likely focus on moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives.

Key areas of exploration include:

Catalytic Hydrogenation: Replacing metal hydrides with catalytic hydrogenation for the reduction of precursor imides or lactams presents a greener alternative. Research into novel, highly efficient, and reusable catalysts for this transformation will be crucial.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of bicyclic lactams, as has been demonstrated for related structures. nih.gov This technology offers a pathway to more energy-efficient synthetic processes.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting synthetic routes for this compound to flow chemistry could enable more efficient and automated production.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and reduce the reliance on protecting groups and hazardous reagents.

A patent for a derivative, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, outlines a synthesis involving the reduction of a precursor, cis-hexahydro-cyclopenta[c]pyrrole-1,3-dione. google.com Future research could focus on optimizing this reduction step using sustainable methods. An improved synthesis for a related compound, 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea, was achieved from cyclopentane-1,2-dicarboxylic anhydride, suggesting alternative starting materials for more streamlined and sustainable syntheses. researchgate.net

Application in New Material Science Research

The rigid, bicyclic structure of this compound makes it an intriguing building block for novel materials. The pyrrolidone core, a well-known structural element in polymer chemistry, can impart desirable properties such as thermal stability and specific solubility characteristics.

Future research in material science could explore:

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal resistance and mechanical strength. Research on bis(pyrrolidone) based monomers for thermoset resins has shown promising results in creating curable and depolymerizable materials. acs.org

Functional Coatings: Derivatives of this compound could be developed for use in functional coatings, where the pyrrolidone group can enhance adhesion and durability.

Organic Electronics: The electronic properties of appropriately functionalized derivatives could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Highly Selective Probes for Biological Systems

Fluorescent probes are invaluable tools for visualizing and understanding complex biological processes. The this compound scaffold can serve as a rigid framework for the design of highly selective probes.

Future directions in this area may include:

Target-Specific Fluorescent Probes: By attaching a fluorophore and a target-specific binding moiety to the this compound backbone, probes with high selectivity for particular enzymes or receptors can be developed. The development of selective fluorescent probes for biological targets like pyrophosphate has been demonstrated with other heterocyclic scaffolds. nih.gov

Activity-Based Probes: These probes covalently bind to the active site of a specific enzyme, providing a powerful tool for studying enzyme function and inhibitor screening. The development of activity-based probes for targets such as PARK7/DJ-1 showcases the potential of this approach. nih.gov

Probes for Medical Imaging: Radiolabeled derivatives of this compound could be explored as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), enabling the non-invasive study of biological targets in vivo.

The criteria for a good chemical probe include high potency, selectivity, and cellular activity, and these principles will guide the development of probes based on the this compound scaffold. youtube.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These computational tools can accelerate the design of new molecules with desired properties and predict efficient synthetic routes.

For this compound and its derivatives, AI and ML can be applied to:

Virtual Screening: ML models can be trained to predict the biological activity of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Retrosynthesis Prediction: AI-powered tools can suggest novel and efficient synthetic routes to target molecules, potentially uncovering more sustainable or cost-effective methods. chemrxiv.orgchemrxiv.org The application of AI in predicting retrosynthetic routes is a rapidly advancing field. acs.org

Property Prediction: AI can predict the physicochemical properties, such as solubility and bioavailability, of novel derivatives, aiding in the design of compounds with improved drug-like characteristics. AI-enabled synthesis prediction is already being applied in modern medicinal chemistry to streamline the synthesis process. digitellinc.com

Unexplored Biological Targets for this compound Derivatives

The pyrrolidine (B122466) and pyrrolidinone scaffolds are present in a wide range of biologically active compounds, suggesting that derivatives of this compound could interact with a variety of biological targets. researchgate.netnih.govnih.gov

Future research should explore the potential of these derivatives to modulate the activity of:

Ion Channels: The rigid bicyclic structure may allow for specific interactions with the complex three-dimensional structures of ion channels, which are important targets for a variety of diseases.

Protein-Protein Interactions: The development of small molecules that can disrupt or stabilize protein-protein interactions is a major goal in drug discovery. The defined stereochemistry of this compound derivatives could be leveraged to achieve high specificity in this area.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets. The potential for pyrrolidinone-containing compounds to interact with these targets warrants investigation.

Autotaxin (ATX): Novel 2-pyrrolidinone (B116388) derivatives have been synthesized and shown to be potent inhibitors of autotaxin, an enzyme implicated in inflammation and cancer. nih.gov This suggests that derivatives of this compound could also be explored as ATX inhibitors.

Penicillin-Binding Proteins (PBPs): Pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa PBP3, highlighting the potential for pyrrolidinone-based scaffolds in the development of new antibacterial agents. mdpi.com

A patented derivative, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide, has shown activity on the central nervous system, particularly in the context of cognitive deficits associated with neurodegenerative diseases. google.com This opens up a significant avenue for exploring other neurological targets.

Q & A

Q. How can the molecular structure of cis-hexahydro-cyclopenta[c]pyrrol-4-one be experimentally determined?

The molecular structure can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example, NMR analysis (e.g., 1^1H and 13^{13}C) identifies proton environments and carbon hybridization states, while IR spectroscopy detects functional groups like the ketone (C=O stretch ~1700 cm1^{-1}). X-ray crystallography provides definitive stereochemical confirmation of the cis-configuration. Reaction intermediates in synthesis (e.g., derivatives with phenyl or acetyl groups) may aid in resolving structural ambiguities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods to minimize inhalation exposure.
  • First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion or inhalation .
  • Stability : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are reported for this compound?

A common method involves hydrogenation of derivatives (e.g., acetates or hydroxy precursors) in polar solvents like methanol or ethanol under catalytic conditions. For instance, hydrogenation of 1-hydroxy-3-phenylcyclopenta[b]pyrrol-2-one derivatives at ambient pressure yields the cis-configurated product. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for stereochemical control .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Contradictions in NMR or IR data may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Multi-Technique Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
  • Temperature-Dependent NMR : Probe conformational changes by varying experimental temperatures.
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for key intermediates .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

  • Stepwise Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry.
  • Catalyst Screening : Test palladium, platinum, or nickel catalysts for hydrogenation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates, while protic solvents (e.g., ethanol) improve stereoselectivity .

Q. How does the cis-configuration influence the compound’s reactivity in downstream applications?

The cis-configuration imposes steric constraints that affect nucleophilic attack or cyclization reactions. For example, the spatial arrangement of the ketone and adjacent rings may hinder or favor specific transition states in ring-opening or functionalization reactions. Computational studies (e.g., molecular docking) can predict reactivity differences between cis and trans isomers .

Q. What analytical approaches validate the purity of this compound for pharmacological studies?

  • Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ ~210–260 nm).
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 70.55%, H: 9.87%, N: 9.14% for C9_9H15_{15}NO).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

Methodological Considerations for Contradictory Data

Q. How should researchers address discrepancies in reported hazards for this compound derivatives?

Derivative-specific hazards (e.g., tert-butyl carboxylate variants) require reevaluation of:

  • Toxicological Profiles : Compare acute toxicity data (e.g., LD50_{50}) across structurally similar compounds.
  • Exposure Pathways : Assess differences in volatility, solubility, or metabolic pathways that alter risk profiles .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Inert Atmosphere Storage : Use argon or nitrogen to prevent oxidation.
  • Lyophilization : Convert to a stable solid form if hygroscopicity is a concern.
  • Stability-Indicating Assays : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.